molecular formula C8H10N2O2S B1636508 3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid CAS No. 682327-09-9

3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B1636508
CAS No.: 682327-09-9
M. Wt: 198.24 g/mol
InChI Key: HMXNJNSDKDLPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a thiazole ring fused to a dihydropyrimidine system. Its molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 198.25 g/mol and a CAS registry number of 682327-09-9 . The presence of a carboxylic acid group at position 2 and a methyl substituent at position 3 distinguishes it from related pyrimidine derivatives.

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12)13-8-9-3-2-4-10(5)8/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNJNSDKDLPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NCCCN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid (CAS No. 682327-09-9) is a compound of interest due to its diverse biological activities. This article explores its molecular properties, biological applications, and relevant research findings.

Molecular Properties

  • Molecular Formula : C₈H₁₀N₂O₂S
  • Molecular Weight : 198.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(SC2=NCCCN12)C(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, a series of halogenated derivatives demonstrated potent activity against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 μM. The mechanism of action is attributed to the inhibition of the YycG histidine kinase, which is crucial for bacterial cell wall synthesis and survival .

Anticancer Potential

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class may also possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial effects of thiazolo[3,2-a]pyrimidine derivatives.
    • Methodology : Synthesis of various derivatives followed by MIC testing against common bacterial strains.
    • Findings : Most derivatives showed strong antibacterial activity with low MIC values indicating their potential as therapeutic agents against resistant bacterial strains .
  • Study on Anticancer Activity :
    • Objective : Investigate the anticancer effects of this compound.
    • Methodology : Treatment of cancer cell lines with varying concentrations of the compound; assessment of cell viability and apoptosis.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner and increased markers of apoptosis .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC (μM)Mechanism of Action
AntibacterialStaphylococcus aureus1.56Inhibition of YycG histidine kinase
AntibacterialStaphylococcus epidermidis6.25Inhibition of YycG histidine kinase
AnticancerVarious cancer cell linesVariesInduction of apoptosis via signaling pathways

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized using various methods, including a regioselective synthesis that employs visible light as a green energy source. This method involves the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones. The resulting thiazolo[3,2-a]pyrimidines have been characterized using advanced techniques such as 2D-NMR spectroscopy, which confirms their structural integrity and purity .

Anticancer Properties

Research indicates that thiazolo[3,2-a]pyrimidines exhibit promising anticancer activity. In vitro studies demonstrate that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism of action involves the modulation of key signaling pathways associated with cell growth and apoptosis .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics or antimicrobial agents .

Interaction with Biomolecules

Computational molecular docking studies have revealed that 3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid interacts effectively with biomolecules such as calf-thymus DNA (ct-DNA) and Bovine Serum Albumin (BSA). Binding mechanisms indicate groove binding with DNA and moderate binding affinity with BSA, which could be relevant for drug delivery systems .

Drug Development Potential

Given its diverse biological activities, this compound is being explored for its potential in drug development. The low toxicity profile observed in in silico toxicity assessments supports further investigation into its therapeutic applications. The compound's ability to bind selectively to biological targets makes it a candidate for designing novel pharmaceuticals aimed at treating various diseases .

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of thiazolo[3,2-a]pyrimidines, researchers reported significant inhibition of cell growth in human cancer cell lines treated with this compound. The study highlighted the compound's ability to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that it exhibited bactericidal effects comparable to standard antibiotics, making it a promising candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 8-Trifluoromethyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Molecular Formula : C₁₁H₈F₃N₃O₂
  • Molecular Weight : 271.20 g/mol
  • Key Differences: The pyrazolo[1,5-a]pyrimidine core replaces the thiazolo ring, introducing a pyrazole moiety. A cyclopentane ring is fused to the pyrimidine, increasing steric bulk compared to the simpler dihydrothiazole system.
(b) (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)
  • Molecular Formulas :
    • 11a: C₂₀H₁₀N₄O₃S (Yield: 68%, m.p. 243–246°C)
    • 11b: C₂₂H₁₇N₃O₃S (Yield: 68%, m.p. 213–215°C)
  • Key Differences: Benzylidene substituents at position 2 introduce aromaticity and planar rigidity. A cyano group at position 6 enhances π-electron deficiency, altering electronic properties compared to the carboxylic acid group in the target compound. The 5-methylfuran-2-yl substituent at position 7 adds a lipophilic moiety, influencing solubility and bioavailability.
(c) 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Molecular Formula : C₁₇H₁₀N₄O₃
  • Molecular Weight : 318 g/mol
  • Key Differences: A quinazoline system replaces the thiazolo-pyrimidine core, expanding the fused ring system to three rings.

Functional Group and Substituent Analysis

Compound Carboxylic Acid Group Methyl Group Other Substituents
Target Compound Position 2 Position 3 None
8-Trifluoromethyl Analog Position 2 None CF₃ (Position 8), Cyclopentane fusion
Compounds 11a/b None Varies Benzylidene, Cyano, 5-Methylfuran-2-yl
Compound 12 None None Carbonitrile, Dioxo, Quinazoline core
  • Impact of Carboxylic Acid Group: The target compound’s carboxylic acid enables salt formation and hydrogen bonding, enhancing solubility in polar solvents. This contrasts with cyano- or trifluoromethyl-substituted analogs, which prioritize lipophilicity .
  • Methyl Group Influence : The methyl group at position 3 in the target compound contributes to steric stabilization without significantly altering electronic properties, unlike bulkier substituents (e.g., benzylidene in 11a/b) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 198.25 ~1.2 (moderate) Moderate (polar) Not reported
8-Trifluoromethyl Analog 271.20 ~2.5 (high) Low (non-polar) Not reported
Compound 11a 386 ~3.0 (high) Low 243–246
Compound 12 318 ~1.8 (moderate) Moderate 268–269
  • Lipophilicity : The trifluoromethyl analog’s higher logP (2.5) suggests greater membrane permeability but lower aqueous solubility compared to the target compound .
  • Melting Points : Higher melting points in compounds 11a (243–246°C) and 12 (268–269°C) indicate stronger crystal packing forces, likely due to aromatic substituents or expanded fused-ring systems .

Preparation Methods

Cyclocondensation of Tetrahydropyrimidine-2-thione with α-Halo Carboxylic Acids

A widely applied method involves cyclizing tetrahydropyrimidine-2-thione derivatives with α-halo carboxylic acids. For example:

  • Substrate Preparation : 6-Methyl-4-aryl-3,4-dihydropyrimidine-2(1H)-thione is synthesized via Biginelli condensation of thiourea, β-ketoesters, and aldehydes under acidic conditions (e.g., SnCl₂·2H₂O).
  • Cyclization : The thione intermediate reacts with chloroacetic acid in the presence of sodium acetate and acetic anhydride. This forms the thiazolo[3,2-a]pyrimidine core via nucleophilic substitution and subsequent cyclization.
    • Conditions : Reflux in acetic acid/acetic anhydride (3–6 h).
    • Yield : 45–80%.

Example :
Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with chloroacetic acid and 3,4,5-trimethoxybenzaldehyde to yield the target compound after hydrolysis.

Visible Light-Mediated Regioselective Synthesis

A photochemical approach enables regioselective formation under mild conditions:

  • Generation of α-Bromo-1,3-diketones : 1,3-Diketones are brominated in situ using N-bromosuccinimide (NBS).
  • Reaction with Tetrahydropyrimidine-2-thione : The brominated diketone reacts with tetrahydropyrimidine-2-thione under visible light (e.g., blue LEDs) to form the thiazolo[3,2-a]pyrimidine scaffold.
    • Advantages : Eliminates toxic catalysts, room-temperature conditions.
    • Yield : 60–93%.

Ultrasound-Assisted Multicomponent Reactions

Ultrasound irradiation enhances reaction efficiency and reduces time:

  • Biginelli Reaction : Thiourea, ethyl acetoacetate, and 4-methoxybenzaldehyde undergo condensation under ultrasound (40 kHz, 50°C) to form dihydropyrimidine-thione.
  • Cyclization with Chloroacetic Acid : The intermediate reacts with chloroacetic acid and sodium acetate in acetic anhydride, facilitated by ultrasound.
    • Yield : 68–75%.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations References
Cyclocondensation Reflux in AcOH/Ac₂O, 3–6 h 45–80 Scalable, uses inexpensive reagents Requires harsh acids, moderate yields
Visible Light-Mediated RT, visible light, NBS 60–93 Green chemistry, regioselective Specialized equipment needed
Ultrasound-Assisted Ultrasound (40 kHz), 50°C, 2–4 h 68–75 Rapid, energy-efficient Limited substrate scope

Critical Reaction Parameters

Solvent and Catalytic Systems

  • Acetic Acid/Acetic Anhydride : Preferred for cyclocondensation due to dual solvent and dehydrating roles.
  • Polar Aprotic Solvents : DMF or acetonitrile improves solubility in photochemical methods.

Regioselectivity Control

  • Steric and Electronic Effects : Substituents on the aldehyde (e.g., electron-withdrawing groups) direct cyclization to the 2-carboxylic acid derivative.
  • Light Wavelength : Blue light (450 nm) optimizes radical intermediate formation in photochemical routes.

Post-Synthetic Modifications

  • Ester Hydrolysis : Ethyl or methyl esters of the carboxylic acid are hydrolyzed using NaOH/EtOH or LiOH/H₂O to yield the free acid.
  • Purification : Recrystallization from ethanol or methanol ensures >95% purity.

Q & A

Basic: What are the common synthetic routes for 3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiazole precursors with pyrimidine intermediates. For example, ethyl esters of related thiazolo[3,2-a]pyrimidine derivatives are synthesized via refluxing thiourea analogs with chloroacetic acid and aldehydes in acetic acid/acetic anhydride mixtures. Subsequent hydrolysis or aminolysis can yield the carboxylic acid form. Key steps include optimizing reaction time (8–12 hours) and using sodium acetate as a catalyst . Recrystallization from ethyl acetate/ethanol (3:2) improves purity .

Basic: How is the structural identity of this compound confirmed in experimental settings?

Methodological Answer:
Structural confirmation relies on a combination of:

  • NMR spectroscopy : To assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons).
  • X-ray crystallography : Resolves spatial conformation, such as puckering in the pyrimidine ring (deviation ~0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidine vs. benzene rings) .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .

Advanced: How can researchers address low yields during the cyclization step of the thiazolo-pyrimidine core?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Glacial acetic acid/acetic anhydride mixtures enhance electrophilicity of intermediates .
  • Catalyst screening : Sodium acetate or triethylamine improves reaction kinetics .
  • Temperature control : Prolonged reflux (10–12 hours) ensures complete cyclization .
  • Purification : Column chromatography or gradient recrystallization removes byproducts .

Advanced: How do substituents on the pyrimidine ring influence pharmacokinetic properties?

Methodological Answer:
Lipophilicity and bioavailability are modulated by substituents:

  • Methyl groups : Enhance metabolic stability by reducing oxidative degradation (logP ~2.5 via SwissADME) .
  • Carboxylic acid moiety : Improves water solubility but may reduce membrane permeability (TPSA >80 Ų). Use prodrug strategies (e.g., ethyl esters) to balance solubility and absorption .
  • Aromatic substituents : Electron-withdrawing groups (e.g., nitro, chloro) increase binding affinity to biological targets but may elevate toxicity .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Compound purity : Validate via HPLC (>95% purity) to exclude inactive byproducts .
  • Structural analogs : Compare activity of methyl vs. ethyl derivatives to identify critical pharmacophores .
  • Dosage ranges : Re-test at lower concentrations (e.g., 1–50 µM) to avoid off-target effects .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC : Quantifies purity using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C for most derivatives) .
  • UV-Vis spectroscopy : Monitors degradation under accelerated storage conditions (e.g., 40°C/75% RH) .

Advanced: What strategies optimize recrystallization for X-ray-quality crystals?

Methodological Answer:

  • Solvent selection : Slow evaporation of ethyl acetate/ethanol (3:2) yields well-defined crystals .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Temperature gradients : Gradual cooling from 50°C to 25°C minimizes lattice defects .

Basic: How is the compound’s drug-likeness evaluated computationally?

Methodological Answer:
Tools like SwissADME predict:

  • Lipinski’s Rule of Five : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors .
  • Bioavailability radar : Assesses solubility, polarity, and saturation .
  • PAINS filters : Flags toxicophores (e.g., reactive thiols) .

Advanced: What mechanistic insights guide the design of derivatives for anticancer studies?

Methodological Answer:

  • Target engagement : Derivatives with fused thiazole-pyrimidine cores inhibit topoisomerase II or kinase domains .
  • Structure-activity relationship (SAR) : Introduce electron-deficient aryl groups (e.g., 3-methoxyphenyl) to enhance DNA intercalation .
  • In silico docking : Prioritize derivatives with high Glide scores (>−8 kcal/mol) for EGFR or VEGFR-2 .

Advanced: How are stability challenges addressed during long-term storage?

Methodological Answer:

  • Lyophilization : Convert to stable salts (e.g., hydrochlorides) for hygroscopic carboxylic acids .
  • Inert atmosphere : Store under argon in amber vials to prevent oxidation .
  • Excipient compatibility : Blend with mannitol or cyclodextrins to inhibit hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.